molecular formula C9H14 B8740528 n-Butyl cyclopentadiene CAS No. 62247-87-4

n-Butyl cyclopentadiene

Cat. No. B8740528
CAS RN: 62247-87-4
M. Wt: 122.21 g/mol
InChI Key: FTFYDDRPCCMKBT-UHFFFAOYSA-N
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Description

N-Butyl cyclopentadiene is a useful research compound. Its molecular formula is C9H14 and its molecular weight is 122.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Butyl cyclopentadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Butyl cyclopentadiene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62247-87-4

Product Name

n-Butyl cyclopentadiene

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-butylcyclopenta-1,3-diene

InChI

InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6,8H2,1H3

InChI Key

FTFYDDRPCCMKBT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1-bromobutane (105 g, 0.766 mol) was added cyclopentadienyl magnesium chloride (800 mL of 1M solution in THF, 0.8 mol) at 0° C. in 20 minutes. After stirring for an additional 2 hours at 0° C., the mixture was warmed to room temperature. After stirring overnight, the reaction was quenched with a mixture of ice and water. The mixture was extracted with pentane. The organic layer was washed with water and dried over anhydrous sodium sulfate. Removal of the solvent under vacuum at room temperature gave a brown liquid (85 g, crude butylcyclopentadiene). To the crude butylcyclopentadiene (75 g) dissolved in methanol (500 mL) was added acetone (54 mL) followed by pyrrolidine (63 mL) at 0° C. The mixture was warmed up to room temperature and stirred for 24 hours. The reaction was quenched with a mixture of ice and acetic acid. The mixture was extracted with pentane. The organic layer was washed with water and dried over anhydrous sodium sulfate. Removal of the solvent under vacuum gave the desired product (89 g) as a brown liquid.
Quantity
105 g
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reactant
Reaction Step One
Quantity
800 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of bromobutane (0.98 mol) in 28 grams of THF is heated to 60-65° C. A warm solution of CpMgCl in THF (1.0 mol) as produced in Example 1 is added to the bromobutane solution while maintaining a pot temperature between 60-65° C. After the addition and the consequent reaction are complete by GC analysis, the reaction mixture is cooled to ambient temperature, 25% by weight of aqueous acetic acid is added, and the organic layer is separated, washed with 10% by weight of aqueous sodium carbonate, and dried over anhydrous sodium sulfate. The organic layer is filtered, and fractionally distilled under reduced pressure to recover 70 to 80% yield of n-butyl cyclopentadiene.
Quantity
0.98 mol
Type
reactant
Reaction Step One
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Quantity
28 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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1 mol
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reactant
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Synthesis routes and methods III

Procedure details

n-Butylcyclopentadiene was prepared analogously to Example 1 and freed or inorganic salts and excess cyclopentadiene. The solution so obtained was cooled to 0° C. and subsequently admixed dropwise with 9.7 g of n-butyllithium (90% strength in hexane; 136 mmol). The mixture was allowed to react for a further 30 minutes while stirring. 15.8 g of ZrCl4 (68 mmol) was added at 0°-10° C. and the mixture was stirred for 2 hours at room temperature.
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0 (± 1) mol
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Reaction Step One
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9.7 g
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reactant
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Quantity
15.8 g
Type
catalyst
Reaction Step Three

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